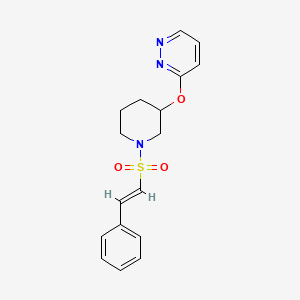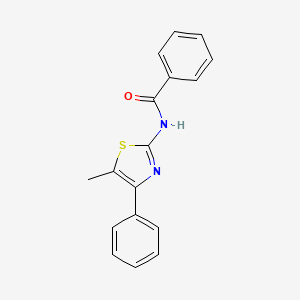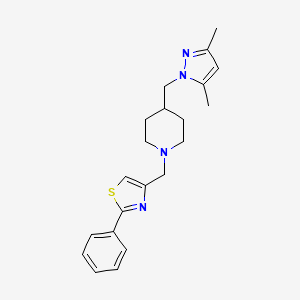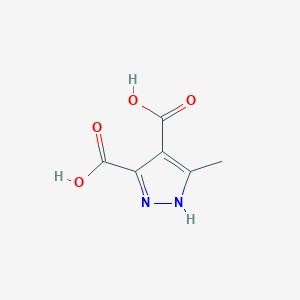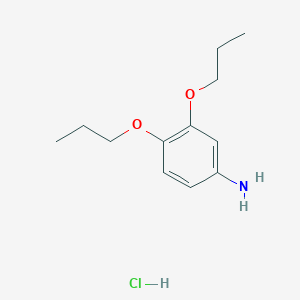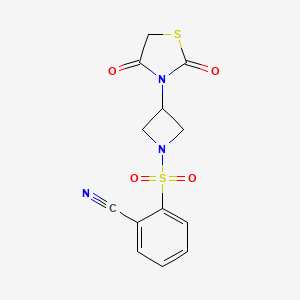
2-((3-(2,4-二氧代噻唑烷-3-基)氮杂环丁烷-1-基)磺酰基)苯甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(2,4-Dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile is a complex organic compound that features a unique combination of functional groups, including a thiazolidine ring, an azetidine ring, and a benzonitrile moiety
科学研究应用
2-((3-(2,4-Dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2,4-Dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the thiazolidine and azetidine intermediates. The thiazolidine ring can be synthesized through the reaction of thiourea with maleic anhydride in the presence of hydrochloric acid . The azetidine ring is often formed via ring-opening polymerization of aziridines . These intermediates are then coupled with a benzonitrile derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
2-((3-(2,4-Dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions due to its ring strain.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
作用机制
The mechanism of action of 2-((3-(2,4-Dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The azetidine ring’s ring strain can facilitate its binding to biological targets, enhancing its efficacy . The benzonitrile moiety can contribute to the compound’s overall stability and bioavailability.
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione derivatives: These compounds share the thiazolidine ring and exhibit similar biological activities.
Azetidine derivatives: These compounds share the azetidine ring and are known for their unique reactivity and stability.
Benzonitrile derivatives: These compounds share the benzonitrile moiety and are used in various chemical and pharmaceutical applications.
Uniqueness
2-((3-(2,4-Dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties
属性
IUPAC Name |
2-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c14-5-9-3-1-2-4-11(9)22(19,20)15-6-10(7-15)16-12(17)8-21-13(16)18/h1-4,10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRQOELAWMUYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
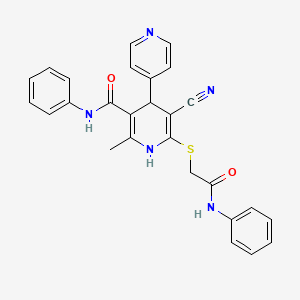
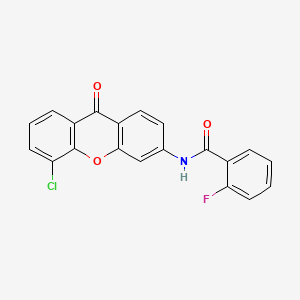

![6-(2-methylpropyl)-3-(morpholine-4-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2498586.png)
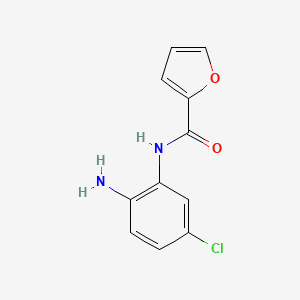
![(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498588.png)
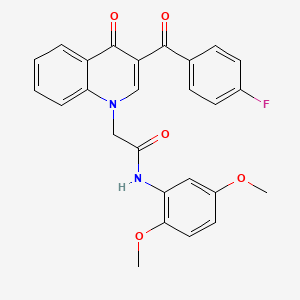
![2-(methylsulfanyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide](/img/structure/B2498590.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2498591.png)
